5-Methyl-3,3'-bipyridine
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Overview
Description
5-Methyl-3,3’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of a methyl group at the 5-position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods: Industrial production of 5-Methyl-3,3’-bipyridine may involve similar coupling reactions but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3,3’-bipyridine can undergo various chemical reactions, including:
Reduction: This reaction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced bipyridine derivatives.
Substitution: Formation of halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
5-Methyl-3,3’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The nitrogen atoms in the pyridine rings serve as coordination sites, interacting with metal centers and altering their reactivity .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the formation of supramolecular structures and as a building block in materials science.
3,3’-Bipyridine: Similar to 5-Methyl-3,3’-bipyridine but lacks the methyl group, which can influence its reactivity and applications.
Uniqueness: The presence of the methyl group at the 5-position in 5-Methyl-3,3’-bipyridine can influence its electronic properties and steric effects, potentially making it more suitable for specific applications compared to its non-methylated counterparts .
Properties
Molecular Formula |
C11H10N2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-methyl-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-5-11(8-13-6-9)10-3-2-4-12-7-10/h2-8H,1H3 |
InChI Key |
DZELYXTYNNLFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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